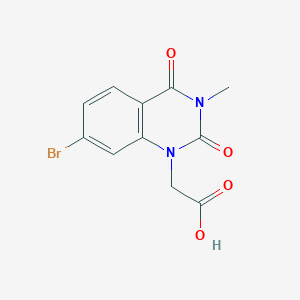
2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid” is a quinoxaline derivative . Quinoxalines are multi-nitrogen heterocyclic compounds that have various biological activities and are widely used in chemistry, biomedicine, and the chemical industry . This compound is an essential intermediate to obtain the drug Erdafitinib .
Synthesis Analysis
The synthesis of quinoxaline derivatives like “2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid” involves the use of anthranilic acid or one of its functional derivatives as the starting materials . In one method, 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one were used as raw materials, with triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent .Molecular Structure Analysis
The molecular structure of “2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid” is complex, with a quinoxaline core that is substituted with various functional groups . The compound is part of the larger family of quinazolinones, which are important heterocyclic compounds with a wide range of biological activities .Chemical Reactions Analysis
Quinazolinones, including “2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid”, can undergo a variety of chemical reactions. For example, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by its ease of condensation with aldehydes to give the corresponding 2-styryl derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Uses
Fluorescent Brightening Agents : The synthesis of 2-Aryl-6-substituted quinolines, which can be related to the structural motif of the mentioned compound, has been studied for their potential use as fluorescent brightening agents. The research highlighted the condensation and modification processes to obtain derivatives with desired fluorescent properties (D. W. Rangnekar & G. Shenoy, 1987).
Antimicrobial and Analgesic Activities : Derivatives of 2-methyl-3-aminoquinazolin-4(3H)-ones, including brominated compounds, have been synthesized and tested for their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This indicates the broad spectrum of biological activities that can be associated with structurally related compounds (S. Sahu et al., 2008).
Anticonvulsant Activity : A novel approach to synthesize derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, closely related to the query compound, demonstrated potential anticonvulsant activity. This study underscores the pharmaceutical application of such derivatives in developing new treatments for convulsive disorders (Wassim El Kayal et al., 2019).
Antimicrobial Properties
- Newer Quinazolinones : Research into the synthesis and antimicrobial activity of newer quinazolinones, which share a similar structural backbone with the specified compound, has revealed the potential for these compounds to act against various microbial strains, thus offering insights into the development of novel antimicrobial agents (J. A. Patel et al., 2006).
Zukünftige Richtungen
The future directions for “2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and industry. Given their wide range of biological activities, these compounds could be promising candidates for the development of new drugs .
Eigenschaften
IUPAC Name |
2-(7-bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-13-10(17)7-3-2-6(12)4-8(7)14(11(13)18)5-9(15)16/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUDUBGUGYWIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)Br)N(C1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Bromo-3-methyl-2,4-dioxoquinazolin-1-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2693973.png)
![2-(3-methylphenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2693974.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2693977.png)

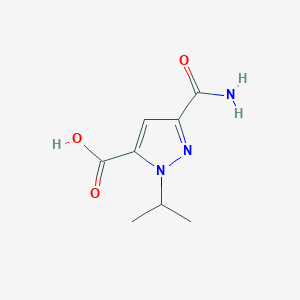
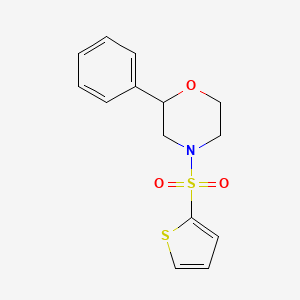
![2-(4-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2693983.png)

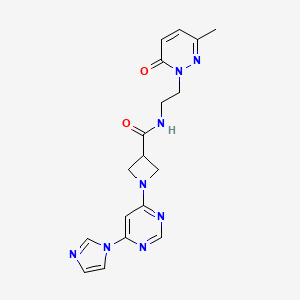
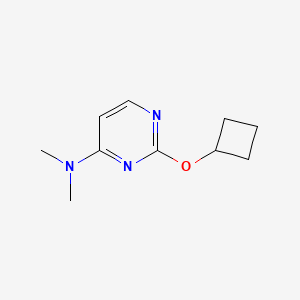
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2693990.png)
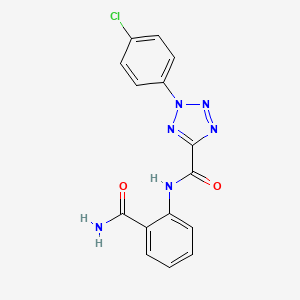
![N-(4-chlorophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2693993.png)
